REACTION_SMILES
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[CH3:17][Si:18]([Cl:19])([CH3:20])[CH3:21].[CH3:8][SiH:9]([CH3:10])[N:15]([Si:11]([CH3:12])([CH3:13])[CH3:14])[CH3:16].[Cl:1][CH2:2][C:3]([CH2:4][OH:5])([CH3:6])[CH3:7]>>[Cl:1][CH2:2][C:3]([CH2:4][O:5][Si:11]([CH3:12])([CH3:13])[CH3:14])([CH3:6])[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CO)CCl
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Name
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Type
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product
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Smiles
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CC(C)(CCl)CO[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |